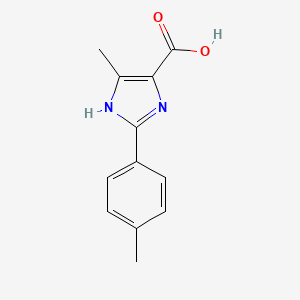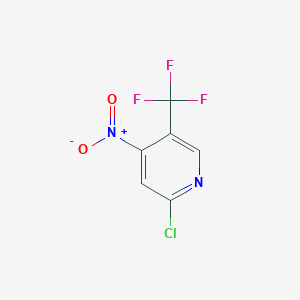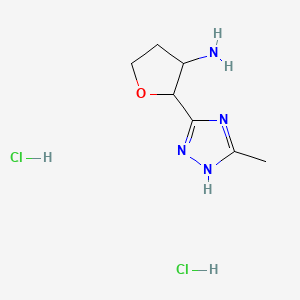
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a triazole ring and an oxolane ring, which are known for their diverse biological activities. The dihydrochloride form indicates that the compound is present as a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Formation of the Oxolane Ring: This step may involve the cyclization of a diol or a similar precursor under acidic or basic conditions.
Coupling of the Triazole and Oxolane Rings: This can be done through a nucleophilic substitution reaction or other suitable coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine: The base form without the dihydrochloride salt.
Other Oxolane Derivatives: Compounds with similar oxolane ring structures.
Other Triazole Derivatives: Compounds with similar triazole ring structures.
Uniqueness
rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific combination of the triazole and oxolane rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C7H14Cl2N4O |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H |
InChI Key |
SOHXHZHTAAJIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


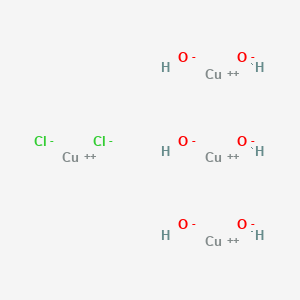
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
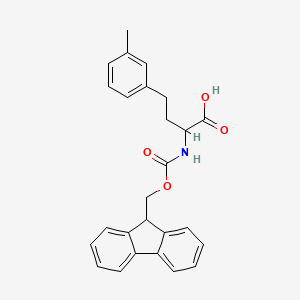
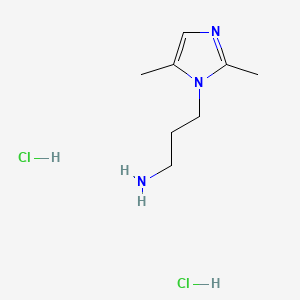
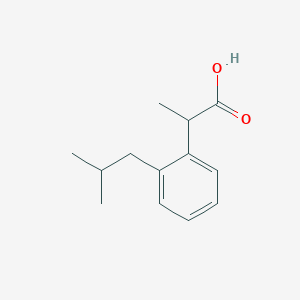
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
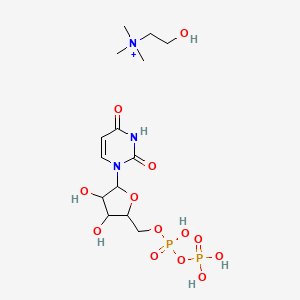
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12307623.png)
![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)
![1-(4-Fluorophenyl)-4-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)pyrrolidin-2-one](/img/structure/B12307627.png)
![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)
